Cas no 7458-07-3 (10,11-dihydro-5H-dibenz[b,f]azepin-5-amine)

10,11-dihydro-5H-dibenz[b,f]azepin-5-amine structure
7458-07-3 structure
Product Name:10,11-dihydro-5H-dibenz[b,f]azepin-5-amine
CAS No:7458-07-3
MF:C14H14N2
MW:210.274363040924
CID:1768509
PubChem ID:81959
Update Time:2025-04-21

10,11-dihydro-5H-dibenz[b,f]azepin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 10,11-dihydro-5H-dibenz[b,f]azepin-5-amine
    • 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine
    • 5H-Dibenz(b,f)azepin-5-amine, 10,11-dihydro-
    • 10,11-dihydro-5H-dibenzo[b,f]azepin-5-amine
    • 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine; 5H-Dibenz(b,f)azepin-5-amine, 10,11-dihydro-; 10,11-dihydro-5H-dibenzo[b,f]azepin-5-amine
    • SCHEMBL11677341
    • 10,11-Dihydro-5H-dibenzo[b,f]azepin-5-ylamine #
    • N-Aminoiminodibenzyl
    • WKQ9H89XT3
    • NS00047377
    • EINECS 231-231-7
    • DTXSID00225559
    • 7458-07-3
    • 5H-Dibenz[b,f]azepin-5-amine, 10,11-dihydro-
    • Inchi: 1S/C14H14N2/c15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15H2
    • InChI Key: FCMWBRZJSTVEGU-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2CCC2C=CC=CC1=2)N

Computed Properties

  • Exact Mass: 210.11582
  • Monoisotopic Mass: 210.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26

10,11-dihydro-5H-dibenz[b,f]azepin-5-amine Related Literature

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